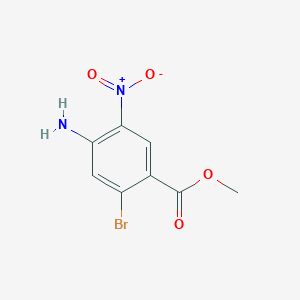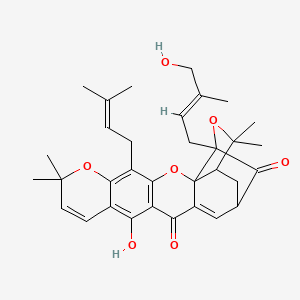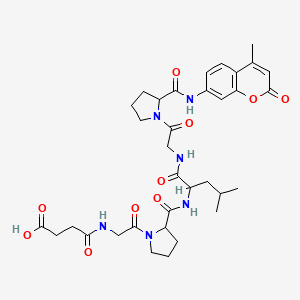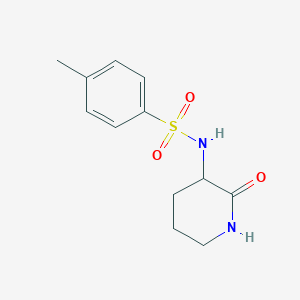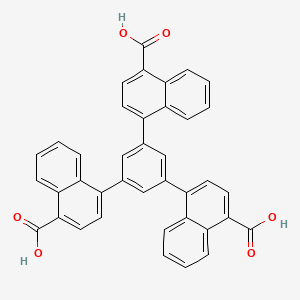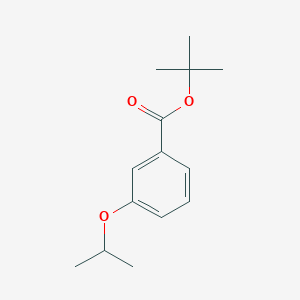
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a thiomorpholine ring. This compound is of interest due to its unique chemical structure, which combines the reactivity of an aldehyde with the stability and versatility of a thiomorpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde typically involves the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur monochloride (S2Cl2) under controlled conditions.
Introduction of Aldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like titanium tetrachloride (TiCl4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzoic acid.
Reduction: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzyl alcohol.
Substitution: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)-2-nitrobenzaldehyde (for nitration).
科学研究应用
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiomorpholine ring may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biomolecules.
相似化合物的比较
Similar Compounds
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a benzaldehyde group.
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzoic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is unique due to its combination of an aldehyde group and a thiomorpholine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C11H13NO2S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
4-(1-oxo-1,4-thiazinan-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-9-10-1-3-11(4-2-10)12-5-7-15(14)8-6-12/h1-4,9H,5-8H2 |
InChI 键 |
ZJCIZDPKWGFTKH-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)

![4-Oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12102364.png)
